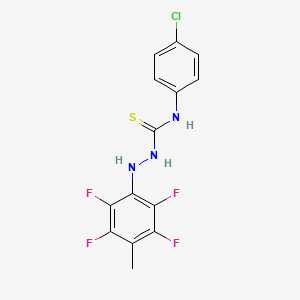

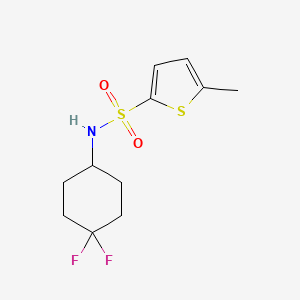

![molecular formula C19H13BrN4O3S B2989133 2-(4-{1-[(4-bromophenyl)sulfonyl]-1H-pyrazol-3-yl}phenoxy)pyrimidine CAS No. 321998-87-2](/img/structure/B2989133.png)

2-(4-{1-[(4-bromophenyl)sulfonyl]-1H-pyrazol-3-yl}phenoxy)pyrimidine

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

2-(4-{1-[(4-bromophenyl)sulfonyl]-1H-pyrazol-3-yl}phenoxy)pyrimidine (4-BPSP) is a synthetic, nitrogen-containing heterocyclic compound, which has been gaining increasing attention in the scientific community due to its potential applications in a variety of fields. It is a stable, non-toxic, and relatively inexpensive molecule that has been used in a variety of scientific research applications, including as a precursor for the synthesis of other compounds, as a ligand for metal complexes, and as a potential therapeutic agent.

Scientific Research Applications

Antimicrobial Activity

Pyrazolo[1,5-a]pyrimidine derivatives, similar in structure to 2-(4-{1-[(4-bromophenyl)sulfonyl]-1H-pyrazol-3-yl}phenoxy)pyrimidine, have demonstrated significant antimicrobial properties. A study synthesized a series of pyrazolopyrimidines incorporating mono- and diphenylsulfonyl groups. These compounds showed varied antimicrobial activities, with some exceeding the effectiveness of reference drugs against bacteria and fungi. Interestingly, derivatives containing one sulfone group were more effective than those with two sulfone groups (Alsaedi, Farghaly, & Shaaban, 2019).

Surface Coating and Printing Ink Applications

Research on incorporating pyrimidine derivatives into polyurethane varnish and printing ink paste for surface coating has shown promising antimicrobial effects. These heterocyclic compounds, when physically integrated into varnish formulas and ink pastes, exhibited excellent antimicrobial activity against various microbial strains. Moreover, the addition of these compounds slightly enhanced the physical and mechanical properties of the polyurethane varnish (El‐Wahab, Saleh, Zayed, El-Sayed, & Assaker, 2015).

Antimicrobial and Antitumor Potential

Another study focused on the synthesis and evaluation of new antimicrobial additives based on pyrimidine derivative, showcasing their integration into surface coatings and printing ink. This research highlights the antimicrobial potential of these compounds when used as additives, providing a novel approach to enhancing the antimicrobial properties of surface coatings and inks, potentially applicable to various industrial and healthcare settings (El‐Wahab et al., 2015).

Novel Synthetic Approaches and Applications

A study on the synthesis of novel pyrazoles, including drug efficacy determinations through in silico, in vitro, and cytotoxicity validations, further demonstrates the wide range of potential scientific research applications of compounds structurally related to this compound. This research underlines the importance of pyrazoles in drug discovery, offering insights into their synthesis and biological properties, including antioxidant, anti-breast cancer, and anti-inflammatory activities, which could be relevant for the development of new therapeutic agents (Thangarasu, Manikandan, & Thamaraiselvi, 2019).

Mechanism of Action

The mechanism of action of pyrimidine-based compounds is generally associated with the inhibition of PGE 2 generated by COX enzymes . Like other NSAIDs, pyrimidine-based anti-inflammatory agents function by suppressing the activity of COX-1 and COX-2 enzymes and thus reduce the generation of PGE 2 .

properties

IUPAC Name |

2-[4-[1-(4-bromophenyl)sulfonylpyrazol-3-yl]phenoxy]pyrimidine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H13BrN4O3S/c20-15-4-8-17(9-5-15)28(25,26)24-13-10-18(23-24)14-2-6-16(7-3-14)27-19-21-11-1-12-22-19/h1-13H |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DCQGNGRFOHAGMY-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN=C(N=C1)OC2=CC=C(C=C2)C3=NN(C=C3)S(=O)(=O)C4=CC=C(C=C4)Br |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H13BrN4O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

457.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-Methyl-2-[3-(prop-2-enoylamino)phenyl]propanoic acid](/img/structure/B2989054.png)

![Butyl 2-(9-methoxyindolo[3,2-b]quinoxalin-6-yl)acetate](/img/structure/B2989055.png)

![Ethyl 2-[5-ethyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]butanoate](/img/structure/B2989057.png)

![(3-Amino-5-((3-methoxyphenyl)amino)-4-tosylthiophen-2-yl)(benzo[d][1,3]dioxol-5-yl)methanone](/img/structure/B2989061.png)

![Benzo[c][1,2,5]thiadiazol-5-yl(4-(thiophen-3-yl)piperidin-1-yl)methanone](/img/structure/B2989070.png)

![Methyl 4-[[2-(4-oxopyrido[1,2-a][1,3,5]triazin-2-yl)sulfanylacetyl]amino]benzoate](/img/structure/B2989072.png)

![N-(6-methoxybenzo[d]thiazol-2-yl)-N-(pyridin-4-ylmethyl)benzamide](/img/structure/B2989073.png)